molecular formula C22H17Cl3N4O4 B565944 Diclazuril 6-Carboxylic Acid Butyl Ester CAS No. 1798004-50-8

Diclazuril 6-Carboxylic Acid Butyl Ester

Cat. No.: B565944
CAS No.: 1798004-50-8
M. Wt: 507.752
InChI Key: VPEKFQFFFQWWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclazuril 6-Carboxylic Acid Butyl Ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a triazine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diclazuril 6-Carboxylic Acid Butyl Ester typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and stringent quality control measures. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diclazuril 6-Carboxylic Acid Butyl Ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Diclazuril 6-Carboxylic Acid Butyl Ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diclazuril 6-Carboxylic Acid Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diclazuril 6-Carboxylic Acid Butyl Ester include other triazine derivatives and chlorinated aromatic compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its multiple chlorine atoms and triazine ring make it particularly interesting for research in various fields.

Biological Activity

Diclazuril 6-Carboxylic Acid Butyl Ester is a derivative of the well-known anti-coccidial agent diclazuril, primarily used in veterinary medicine to control coccidiosis in poultry and livestock. This article explores its biological activity, including mechanisms of action, efficacy in controlling parasitic infections, and relevant research findings.

  • Molecular Formula : C22H17Cl3N4O4
  • Molecular Weight : 463.75 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Melting Point : Not available
  • Boiling Point : Not available

Diclazuril functions primarily as a coccidiostat by inhibiting the growth and reproduction of Eimeria species, which are the causative agents of coccidiosis. The compound targets specific stages in the life cycle of these protozoan parasites, particularly affecting their ability to reproduce and cause disease in hosts such as chickens and lambs .

Case Study: Chickens for Fattening

A comprehensive study assessed the efficacy of diclazuril (Clinacox®) at a concentration of 1 mg/kg in feed for fattening chickens. The results indicated:

  • Overall Mortality : Low at 1.9%, with no significant differences between treated and control groups.
  • Body Weight and Feed Intake : No significant differences were observed in final body weight or average daily feed intake among groups.
  • Clinical Chemistry : Alkaline phosphatase levels were significantly increased in diclazuril-treated groups, although this did not correlate with adverse clinical effects .
ParameterControl GroupDiclazuril Group
Overall Mortality (%)2.01.9
Final Body Weight (g)20001980
Average Daily Feed Intake (g)120118

Case Study: Lambs Treatment

In another study involving lambs, diclazuril demonstrated a significant reduction in oocyst excretion compared to other treatments like toltrazuril. Lambs treated with diclazuril showed an average oocyst count of 97.54 opg, which was statistically higher than those treated with other coccidiostats (p < 0.05). Additionally, diclazuril improved overall health and performance metrics in infected animals .

Safety Profile

Diclazuril is classified as an irritant to skin, eyes, and respiratory tract but is not considered a skin sensitizer. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.029 mg/kg body weight per day for humans, indicating a safety margin when used appropriately in livestock feed .

Resistance Monitoring

The emergence of resistance among Eimeria spp. strains has been noted, necessitating ongoing monitoring and research to ensure the sustained efficacy of diclazuril as a treatment option .

Properties

IUPAC Name

butyl 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N4O4/c1-2-3-8-33-21(31)19-20(30)27-22(32)29(28-19)14-9-16(24)18(17(25)10-14)15(11-26)12-4-6-13(23)7-5-12/h4-7,9-10,15H,2-3,8H2,1H3,(H,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEKFQFFFQWWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NN(C(=O)NC1=O)C2=CC(=C(C(=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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